molecular formula C21H23BN2O6S B1493794 7-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole CAS No. 2091135-03-2

7-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole

Cat. No. B1493794
M. Wt: 442.3 g/mol
InChI Key: RAGBMPCVPLJAKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole (7NTI) is an organic compound that has been studied extensively for its potential applications in various scientific research fields. 7NTI has been used in various experiments as a reagent or substrate for organic synthesis, as a catalyst for chemical reactions, and as a fluorescent dye for imaging. In addition, 7NTI has been studied for its unique mechanism of action and biochemical and physiological effects.

Scientific Research Applications

Synthesis and Characterization of Novel Fluorescent Probes Research into novel near-infrared fluorescence probes included the synthesis of carbazole borate ester including indole, related to 7-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole, characterized by 1H NMR and IR (Shen, 2014).

Crystal Structure and DFT Studies of Pyrazole Derivatives The synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole derivatives, sharing a common core with the target compound, was characterized by FT-IR, NMR, and X-ray diffraction. Density functional theory (DFT) studies were used to confirm molecular structures (Liao et al., 2022).

Synthesis and Applications in Organic Chemistry The study of the Michael addition of aliphatic aldehydes to indolylnitroalkenes, involving derivatives similar to the target compound, was conducted to synthesize optically pure tryptamine precursors, important in pharmaceutical and biological research (Chen et al., 2013).

Vibrational Properties and Molecular Structure Analysis The synthesis and characterization of compounds with a structural similarity to the target compound were studied, employing spectroscopy and X-ray diffraction. DFT and TD-DFT calculations provided insights into their vibrational properties and molecular structure (Wu et al., 2021).

Application in Hydrogen Peroxide Vapor Detection Research on organic thin-film fluorescence probes, which included the synthesis of derivatives similar to the target compound, demonstrated an efficient deboration reaction useful in detecting hydrogen peroxide vapor. This study highlights the application in explosive detection (Fu et al., 2016).

properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-7-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BN2O6S/c1-14-9-11-15(12-10-14)31(27,28)23-13-17(22-29-20(2,3)21(4,5)30-22)16-7-6-8-18(19(16)23)24(25)26/h6-13H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGBMPCVPLJAKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC=C3[N+](=O)[O-])S(=O)(=O)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole

Citations

For This Compound
1
Citations
S Pithani, CJ Aurell, M Lindhagen… - … Process Research & …, 2023 - ACS Publications
The development of a scalable process for the manufacture of a potent and selective JAK1 inhibitor intended for the inhaled treatment of asthma is described. The initial milligram-scale …
Number of citations: 1 pubs.acs.org

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